1-Phenyl-4-(2-thienyl)-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(2-thienyl)-1,3-butadiene is an organic compound that features a conjugated diene system with phenyl and thienyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-4-(2-thienyl)-1,3-butadiene can be synthesized through several methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone. For example, the reaction between benzyltriphenylphosphonium chloride and 2-thiophenecarboxaldehyde under basic conditions can yield the desired product.
Heck Reaction: This palladium-catalyzed coupling reaction between aryl halides and alkenes can also be used. For instance, the reaction of iodobenzene with 2-thienyl-substituted butadiene in the presence of a palladium catalyst and a base can produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(2-thienyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thienyl rings. For example, nitration with nitric acid can introduce nitro groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Substitution: Nitric acid, sulfuric acid, acetic anhydride.
Major Products
Oxidation: Epoxides, ketones, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-Phenyl-4-(2-thienyl)-1,3-butadiene has several scientific research applications:
Materials Science: Its conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: It can be used in the development of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Sensors: Its electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(2-thienyl)-1,3-butadiene in various applications involves its ability to participate in π-π interactions and electron transfer processes. In organic electronics, it acts as a charge carrier due to its conjugated diene system. In biological systems, its derivatives may interact with cellular targets through similar electronic interactions, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: Lacks the thienyl substituent, resulting in different electronic properties.
1-(2-Thienyl)-1,3-butadiene: Lacks the phenyl substituent, affecting its reactivity and applications.
1-Phenyl-4-(2-furyl)-1,3-butadiene: Contains a furan ring instead of a thiophene ring, leading to different chemical behavior.
Uniqueness
1-Phenyl-4-(2-thienyl)-1,3-butadiene is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Properties
Molecular Formula |
C14H12S |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-[(1E,3E)-4-phenylbuta-1,3-dienyl]thiophene |
InChI |
InChI=1S/C14H12S/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12H/b9-4+,10-5+ |
InChI Key |
RIMBSRCIJXOICH-LUZURFALSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.